molecular formula C13H9BrCl2N2O2 B246134 N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide

カタログ番号 B246134
分子量: 376 g/mol
InChIキー: NXLWCHWLAXGJMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as BDA-410, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BDA-410 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and proliferation.

作用機序

BDA-410 inhibits CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes such as cell growth, differentiation, and proliferation. Inhibition of CK2 by BDA-410 results in the downregulation of these processes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDA-410 has been shown to have a potent inhibitory effect on CK2, with an IC50 value of 0.5 μM. BDA-410 has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition to its anti-cancer effects, BDA-410 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BDA-410 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

実験室実験の利点と制限

BDA-410 is a highly potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. However, BDA-410 has some limitations for lab experiments. BDA-410 is a small molecule inhibitor, and as such, it may have off-target effects on other kinases. Additionally, BDA-410 has poor solubility in water, which may limit its use in some experiments.

将来の方向性

BDA-410 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. One possible future direction is the development of BDA-410 derivatives with improved solubility and selectivity. Additionally, BDA-410 could be combined with other anti-cancer agents to enhance its efficacy. Finally, the role of CK2 in other diseases such as cardiovascular disease and diabetes could be explored using BDA-410 as a tool.

合成法

The synthesis of BDA-410 involves several steps, starting with the reaction of 2,4-dichlorophenol with 2-bromoacetyl bromide to obtain 2,4-dichloro-2-bromoacetylphenol. This intermediate is then reacted with 5-bromopyridine-2-amine to produce the final product, BDA-410. The synthesis of BDA-410 has been optimized to yield a high purity product with good reproducibility.

科学的研究の応用

BDA-410 has been extensively studied for its potential therapeutic applications. CK2 is overexpressed in various types of cancer, and its inhibition by BDA-410 has been shown to induce apoptosis in cancer cells. BDA-410 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BDA-410 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

分子式

C13H9BrCl2N2O2

分子量

376 g/mol

IUPAC名

N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C13H9BrCl2N2O2/c14-8-1-4-12(17-6-8)18-13(19)7-20-11-3-2-9(15)5-10(11)16/h1-6H,7H2,(H,17,18,19)

InChIキー

NXLWCHWLAXGJMM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=C(C=C2)Br

正規SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=C(C=C2)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。